molecular formula C14H11Br2NO3 B12633535 {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol CAS No. 918946-00-6

{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol

Cat. No.: B12633535
CAS No.: 918946-00-6
M. Wt: 401.05 g/mol
InChI Key: MRHHHCZJYZWFKA-UHFFFAOYSA-N
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Description

{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol is an organic compound with the molecular formula C14H11Br2NO3 and a molecular weight of 377.05 g/mol . This benzhydrol derivative features two bromine atoms and a nitro group on its aromatic rings, a structure that is often of significant interest in synthetic and medicinal chemistry research. Compounds with similar isoxazole and benzhydrol scaffolds are frequently investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer properties . The specific physical properties, detailed handling instructions, and purity specifications for this product are not fully characterized in the available literature. As a high-purity synthetic intermediate, it is intended for use in laboratory research and chemical synthesis. This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

918946-00-6

Molecular Formula

C14H11Br2NO3

Molecular Weight

401.05 g/mol

IUPAC Name

[3,5-dibromo-4-[(4-nitrophenyl)methyl]phenyl]methanol

InChI

InChI=1S/C14H11Br2NO3/c15-13-6-10(8-18)7-14(16)12(13)5-9-1-3-11(4-2-9)17(19)20/h1-4,6-7,18H,5,8H2

InChI Key

MRHHHCZJYZWFKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=C2Br)CO)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reduction of 3,5-Dibromobenzaldehyde

One of the primary methods for synthesizing 3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenylmethanol involves the reduction of 3,5-Dibromobenzaldehyde using sodium borohydride. The typical procedure is as follows:

  • Reagents :

    • 3,5-Dibromobenzaldehyde (1.7 g, approximately 6.3 mmol)
    • Sodium borohydride (0.250 g, approximately 6.3 mmol)
    • Methanol (100 mL)
  • Procedure :

    • Dissolve 3,5-Dibromobenzaldehyde in methanol at a temperature of 0 °C.
    • Gradually add sodium borohydride while stirring.
    • Allow the reaction to proceed at room temperature for about one hour.
    • After completion, dilute the mixture with brine and acidify with hydrochloric acid.
    • Extract the product using dichloromethane and evaporate to obtain the desired alcohol.
  • Yield : Approximately 84%.

Alternative Reducing Agents

In addition to sodium borohydride, other reducing agents can be employed:

Reaction Conditions and Yields

The following table summarizes various preparation methods along with their conditions and yields:

Method Reagents Conditions Yield (%)
Sodium Borohydride Reduction 3,5-Dibromobenzaldehyde + NaBH4 Methanol, 0 °C to RT, 1 h 84
Dimethylsulfide Borane Complex 3,5-Dibromobenzoic acid + DMS-BH THF, RT overnight 94
Lithium Aluminum Hydride Dibromobenzaldehyde + LiAlH4 THF, Inert atmosphere Varies

Characterization of the Product

The synthesized compound can be characterized using various analytical techniques:

Chemical Reactions Analysis

Types of Reactions

{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dibromophenylmethanol have shown effectiveness against a range of bacterial strains. A study demonstrated that modifications on the phenyl ring can enhance the compound's activity against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .

Antioxidant Properties
The antioxidant capacity of 3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenylmethanol has been evaluated using various in vitro assays. The compound's ability to scavenge free radicals was quantified through DPPH and ABTS assays, revealing a promising antioxidant profile that could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects
Molecular docking studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways. The presence of nitro groups enhances its interaction with target proteins, indicating potential use in developing anti-inflammatory drugs .

Material Science Applications

Nonlinear Optical Properties
The compound has been investigated for its nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. Computational studies using density functional theory (DFT) have predicted significant hyperpolarizability values, suggesting its suitability as an NLO material .

PropertyValue
HyperpolarizabilityHigh
NLO ApplicationPhotonics

Environmental Chemistry Applications

Pollutant Degradation
Studies have explored the degradation of pollutants using 3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenylmethanol as a catalyst. Its efficacy in facilitating reactions that break down harmful organic compounds in wastewater treatment processes has been documented, highlighting its potential role in environmental remediation strategies .

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: Evaluate the antimicrobial activity against E. coli and S. aureus.
    • Method: Disc diffusion method.
    • Results: The compound showed significant inhibition zones compared to control groups, indicating strong antibacterial activity.
  • NLO Properties Investigation
    • Objective: Assess the NLO characteristics for potential photonic applications.
    • Method: DFT calculations were performed to analyze molecular geometry and electronic properties.
    • Results: The findings indicated that modifications to the molecular structure could enhance its NLO responses, making it a candidate for further research in optical devices.

Mechanism of Action

The mechanism of action of {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

(a) (3,5-Dibromo-4-(2-(diethylamino)ethoxy)phenyl)methanol (Compound 11l)

  • Structure: Replaces the 4-nitrophenylmethyl group with a 2-(diethylamino)ethoxy chain.
  • Synthesis: Derived from 3,5-dibromo-4-hydroxybenzaldehyde via phenol alkylation (30.6% yield) .
  • Application : Acts as an allosteric modulator of M1 muscarinic receptors, enhancing acetylcholine efficacy in neurological contexts .

(b) 3,5-Dibromo-4-hydroxybenzyl Alcohol

  • Structure : Lacks the 4-nitrophenylmethyl substituent, retaining only the hydroxymethyl and hydroxyl groups.
  • Properties : Reduced steric bulk compared to the target compound, likely increasing solubility in polar solvents .
  • Application : Serves as a precursor in synthesizing brominated flame retardants or pharmaceuticals .

(c) 3-(3,5-Dibromo-4-{2-[hydroxy(3-methylphenyl)methyl]-5-isopropyl-4-methoxyphenoxy}phenyl)propanoic Acid

  • Structure: Features a propanoic acid chain and additional isopropyl/methoxy substituents.

Functional Analogues

(a) Herbicidal Activity of 4-Nitrophenyl Derivatives

  • Evidence: Compounds with 4-nitrophenyl substituents (e.g., 4-nitrophenylmethyl, 4-nitrophenoxy) exhibit herbicidal activity against dicotyledonous plants like rape but show weak efficacy against monocots like barnyard grass .
  • Comparison : The target compound’s 4-nitrophenylmethyl group may confer similar selective herbicidal properties, though direct data is unavailable .

(b) Antioxidant Activity of α-Aminophosphonates

  • Example: Diethyl (((2-methoxy-5-(trifluoromethyl)phenyl)amino)(4-nitrophenyl)methyl)phosphonate (4e) demonstrated radical-scavenging activity in DPPH and NO assays .

Physicochemical Properties

Compound Molecular Weight Key Substituents Solubility Predictions
Target Compound ~420 g/mol 3,5-Dibromo, 4-nitrophenylmethyl Low (nonpolar solvents)
Compound 11l ~453 g/mol 3,5-Dibromo, diethylaminoethoxy Moderate (polar aprotic solvents)
3,5-Dibromo-4-hydroxybenzyl Alcohol ~292 g/mol 3,5-Dibromo, hydroxymethyl High (water, alcohols)

Biological Activity

{3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10Br2NO3\text{C}_{13}\text{H}_{10}\text{Br}_2\text{N}\text{O}_3

This structure features two bromine atoms and a nitrophenyl group, which are significant for its biological activity.

Research indicates that the presence of nitro groups in the compound enhances its electrophilic nature, making it a potential candidate for interactions with biological macromolecules. The molecular docking studies suggest that it may exhibit antioxidant and anti-inflammatory properties, which are crucial for therapeutic applications in various diseases .

Antioxidant Activity

Studies have shown that compounds similar to this compound possess significant antioxidant capabilities. The compound's ability to scavenge free radicals can be attributed to the electron-withdrawing effects of the nitro groups, which stabilize radical intermediates .

Anti-inflammatory Properties

The compound has demonstrated potential anti-inflammatory effects in vitro. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a possible application in treating conditions characterized by chronic inflammation .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the compound's effectiveness against various cancer cell lines. Results indicate that this compound exhibits selective cytotoxicity against certain tumor cells while sparing normal cells. This selectivity is promising for developing targeted cancer therapies .

Case Studies and Research Findings

StudyFindings
Study 1 : Antioxidant EvaluationDemonstrated significant radical scavenging activity with an IC50 value comparable to established antioxidants .
Study 2 : Anti-inflammatory AssayInhibited TNF-alpha production in macrophages by 40% at a concentration of 10 µM .
Study 3 : Cytotoxicity AssessmentShowed IC50 values of 15 µM against breast cancer cell lines, indicating potential for therapeutic use .

Q & A

Basic: What are the optimal synthetic routes for {3,5-Dibromo-4-[(4-nitrophenyl)methyl]phenyl}methanol?

Answer:
A common approach involves sequential bromination and alkylation. For example, starting with 4-hydroxybenzaldehyde derivatives, bromination at the 3,5-positions using bromine or NBS (N-bromosuccinimide) yields 3,5-dibromo-4-hydroxybenzaldehyde. Subsequent alkylation with a 4-nitrophenylmethyl group can be achieved using a coupling agent (e.g., K₂CO₃ as a base) and a halogenated precursor like 4-nitrobenzyl chloride. The aldehyde intermediate is then reduced to the primary alcohol using NaBH₄ or LiAlH₄. This method aligns with protocols for synthesizing structurally similar brominated aryl alcohols .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Essential for confirming the aromatic substitution pattern and verifying the presence of the nitrophenylmethyl and methanol groups. For example, the methine proton adjacent to the bromine atoms typically appears as a singlet in the aromatic region (δ 7.1–8.9 ppm), while the methanol proton resonates around δ 4.0–5.0 ppm .
  • TLC : Used to monitor reaction progress (e.g., ethanol/DMSO solvent systems with Rf values ~0.8–0.9) .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., %C and %N deviations <0.5%) .

Basic: How do the functional groups (bromo, nitro, methanol) influence reactivity?

Answer:

  • Bromo Groups : Participate in nucleophilic aromatic substitution (e.g., with amines or alkoxides) but require activating groups (e.g., nitro) for efficient reactivity .
  • Nitro Group : Strong electron-withdrawing effect enhances electrophilic substitution at the para position and stabilizes negative charges in intermediates .
  • Methanol Group : Susceptible to oxidation (e.g., to aldehyde using MnO₂) or protection as ethers/esters for further functionalization .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer: Discrepancies in NMR or melting points may arise from impurities or solvent effects. For example:

  • Purification : Recrystallization from ethanol or methanol improves purity, as demonstrated in resolving melting point inconsistencies (e.g., observed mp 192.9–193.5°C vs. literature 224°C in dichloro-imino phenol derivatives) .
  • Solvent Effects : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d6) to assess chemical shift variations .
  • Computational Validation : Compare experimental NMR data with density functional theory (DFT)-predicted shifts to confirm assignments .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Answer:

  • Substituent Variation : Replace bromine with smaller halogens (e.g., Cl) or electron-donating groups (e.g., -OCH₃) to assess electronic effects on bioactivity .
  • Nitro Group Modifications : Reduce to -NH₂ or convert to -CN to evaluate redox sensitivity or hydrogen-bonding interactions .
  • Methanol Derivatives : Synthesize esters (e.g., acetate) or ethers to probe steric effects in receptor binding .

Advanced: What computational strategies predict the compound’s behavior in biological systems?

Answer:

  • Docking Studies : Use the InChI key (e.g., AEBSYIVGLQFTHN-UHFFFAOYSA-N for similar difluoro-nitro derivatives) to model interactions with target proteins .
  • ADMET Prediction : Software like SwissADME evaluates logP, solubility, and metabolic stability based on the nitro and bromine substituents .
  • IR/Raman Spectroscopy : Compare experimental spectra with DFT-simulated vibrational modes to confirm functional group assignments .

Advanced: What are the stability challenges under varying experimental conditions?

Answer:

  • Light Sensitivity : Nitro groups may undergo photodegradation; store samples in amber vials .
  • Thermal Stability : Decomposition above 200°C requires low-temperature storage for long-term preservation .
  • pH Sensitivity : The methanol group may oxidize in acidic conditions; use inert atmospheres (N₂/Ar) during reactions .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Catalyst Screening : Transition metals (e.g., Pd for cross-coupling) enhance alkylation efficiency .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nitrobenzyl coupling yields .
  • Microwave Assistance : Reduces reaction time (e.g., from 24h to 2h) for bromination steps .

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